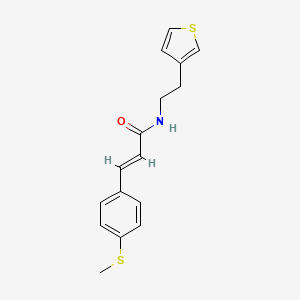

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

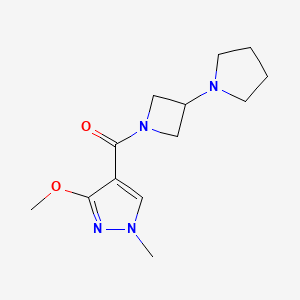

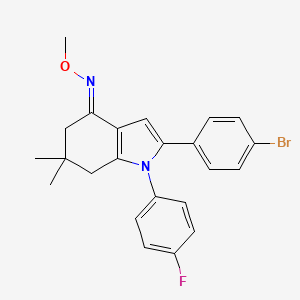

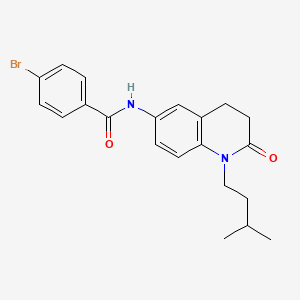

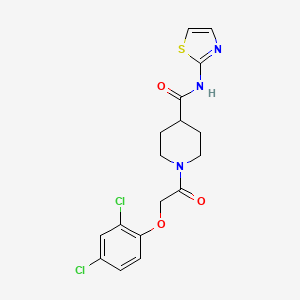

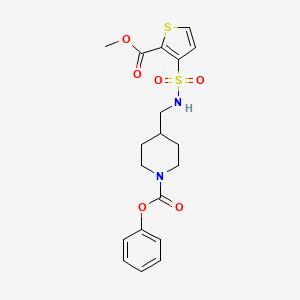

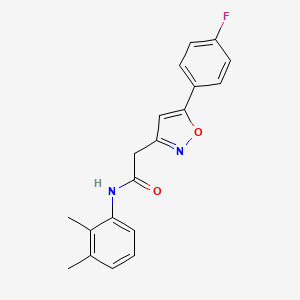

The compound “(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide” is an organic compound containing a thiophene ring, a phenyl ring, and an acrylamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl group is a six-membered aromatic ring, essentially a benzene ring minus one hydrogen atom. The acrylamide group consists of a carbon double-bonded to an oxygen (carbonyl group) and single-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and phenyl rings, along with the acrylamide group. The “(E)” notation in the name indicates that the two highest-priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring, the phenyl ring, and the acrylamide group. The thiophene ring, similar to other aromatic rings, might undergo electrophilic aromatic substitution. The acrylamide could participate in various reactions, such as hydrolysis .Aplicaciones Científicas De Investigación

Organic Electronics

The thiophene derivative’s structure suggests its utility in the field of organic electronics. Its molecular design, which includes a donor-acceptor-donor (DAD) architecture, is conducive to the formation of fibril structures with distinct morphologies when electrosprayed using various solvents . This process is significant for designing architectures in organic electronics, where solvent characteristics critically determine the morphology of the organic material.

Electrospraying Techniques

Electrospraying is a technique used to create fine particles or fibers from a liquid by applying a high voltage. The thiophene derivative can be electrosprayed to obtain a range of morphologies, which is essential for applications that require specific particle shapes and sizes . The control of crystallite size and morphology through electrospraying opens up avenues for advanced material design in various scientific fields.

Two-Dimensional Nanomaterials

Two-dimensional (2D) nanomaterials have unique physical, chemical, and electrochemical properties. The thiophene derivative could be integrated into the synthesis of 2D manganese-based materials, which are notable for their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states . These materials have considerable advantages in electrochemical energy storage and catalysis.

Electrochemical Energy Storage

The compound’s potential integration into manganese-based materials suggests its application in electrochemical energy storage systems. These systems benefit from materials with high theoretical capacity and abundant active sites, which can be provided by the thiophene derivative when used to enhance the interaction with electrolytes .

Catalysis

Catalysis is another area where the thiophene derivative could be applied, particularly in the development of new catalysts with enhanced performance. The compound’s structure may offer a high number of active sites and facilitate improved interactions with reactants, leading to more efficient catalytic processes .

Material Design and Discovery

The thiophene derivative’s properties make it a candidate for intelligent material design and discovery. Its incorporation into new materials could lead to the development of innovative solutions for sustainable development and environmental challenges, particularly in the realm of electrochemistry .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-(2-thiophen-3-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c1-19-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-20-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPJVWGATYPFOV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-([1,3]Thiazolo[5,4-b]pyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2763608.png)

![6-[4-[2-(Trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763614.png)

![N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea](/img/structure/B2763615.png)

![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)